3-(trifluoromethyl)pyridin-4-amine hydrochloride
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Overview
Description
3-(Trifluoromethyl)pyridin-4-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4-dimethoxybutan-2-one with ethyl trifluoroacetate, followed by a series of steps to introduce the amine group . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 3-(trifluoromethyl)pyridin-4-amine hydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trifluoromethyl group or the pyridine ring.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, trifluoromethylated derivatives, and amine-modified compounds. These products have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(trifluoromethyl)pyridin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with the trifluoromethyl group at a different position.
4-Amino-3-(trifluoromethyl)pyridine: A closely related compound with similar chemical properties.
Uniqueness
3-(trifluoromethyl)pyridin-4-amine hydrochloride is unique due to its specific trifluoromethyl group positioning, which influences its reactivity and interaction with biological targets. This positioning can result in different biological activities and applications compared to its analogs .
Properties
CAS No. |
2727074-28-2 |
---|---|
Molecular Formula |
C6H6ClF3N2 |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
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